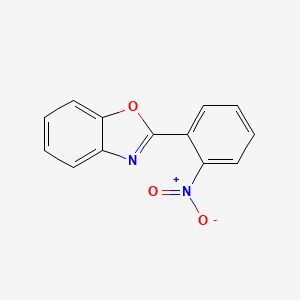

2-(2-Nitrophenyl)Benzoxazole

Description

Overview of the Benzoxazole (B165842) Heterocyclic Framework in Contemporary Chemical Research

The benzoxazole scaffold, a bicyclic heterocyclic system, is formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. wikipedia.orgglobalresearchonline.netchemistryjournal.net This aromatic organic compound, with the molecular formula C₇H₅NO, serves as a fundamental building block in the synthesis of more complex, often bioactive, molecules. wikipedia.orgchemistryjournal.net Its aromatic nature imparts relative stability, while the heterocyclic component provides reactive sites for functionalization. wikipedia.orgglobalresearchonline.net

In contemporary chemical research, the benzoxazole framework is a subject of intense interest due to its presence in a wide array of pharmacologically active compounds. globalresearchonline.netresearchgate.net These derivatives have demonstrated a broad spectrum of biological activities. globalresearchonline.netresearchgate.net The structural similarities between benzoxazoles and naturally occurring nucleic bases, such as adenine (B156593) and guanine, are thought to enable their interaction with biological macromolecules. chemistryjournal.net This has made the benzoxazole nucleus a privileged structure in medicinal chemistry. globalresearchonline.netchemistryjournal.net

Importance of 2-Substituted Benzoxazole Derivatives in Advanced Chemical Disciplines

The versatility of the benzoxazole ring is significantly enhanced by substitutions, particularly at the 2-position. These 2-substituted benzoxazoles are a prominent class of heterocyclic compounds with applications spanning medicinal chemistry, materials science, and organic electronics. mdpi.com The development of efficient synthetic methods for these derivatives is a continuous focus for organic chemists, with numerous strategies reported, including the condensation of 2-aminophenols with various precursors like aldehydes, carboxylic acids, and amides. nih.govorganic-chemistry.orgsioc-journal.cn

The introduction of different substituents at the 2-position can profoundly influence the molecule's properties. For instance, 2-arylbenzoxazoles, which feature an aryl group at this position, are a particularly important subclass. scispace.comscirp.org They are known to possess a significant biaryl pharmacophore that contributes to a range of biological and pharmacological activities. scispace.comscirp.org Furthermore, the photophysical properties of 2-substituted benzoxazoles, including fluorescence, make them valuable in the development of fluorescent probes and materials for sensor technologies. researchgate.netmdpi.com

Specific Research Focus on 2-(2-Nitrophenyl)Benzoxazole: Structural Context and Research Rationale

Within the broad class of 2-arylbenzoxazoles, this compound has attracted specific research attention. This compound features a nitrophenyl group at the 2-position of the benzoxazole core. The presence and position of the nitro group (NO₂) on the phenyl ring are critical, as it is a strong electron-withdrawing group that can significantly modulate the electronic and, consequently, the chemical and biological properties of the molecule.

Research into this compound and its derivatives is often driven by the potential to create novel compounds with specific functionalities. For example, the nitro group can serve as a handle for further chemical transformations. More significantly, the nitroaromatic moiety is a key feature in the design of fluorogenic substrates for detecting nitroreductase activity in microorganisms. researchgate.net The reduction of the nitro group by these enzymes can lead to the formation of highly fluorescent amines, providing a basis for detection assays. researchgate.net Studies have synthesized and evaluated a series of this compound derivatives as indicators of nitroreductase activity in various bacteria. researchgate.net

The synthesis of this compound has been reported through methods such as the oxidative cyclization of a Schiff's base derived from 2-aminophenol (B121084) and 2-nitrobenzaldehyde (B1664092). scispace.com The characterization of such compounds is typically performed using spectroscopic techniques like IR and NMR, and their melting points are also recorded. jbarbiomed.com

Structure

3D Structure

Properties

CAS No. |

840-37-9 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)18-13/h1-8H |

InChI Key |

NBPVEFIYQAYAJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Nitrophenyl Benzoxazole

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and conformational arrangement of 2-(2-Nitrophenyl)Benzoxazole. By analyzing the vibrational modes of the molecule, characteristic absorptions and scatterings corresponding to specific bonds and molecular motions can be identified.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm the presence of its key functional groups. The analysis of these bands is crucial for the structural verification of the molecule.

The most prominent features in the FT-IR spectrum are the strong absorptions corresponding to the nitro (NO₂) group. Typically, aromatic nitro compounds exhibit two distinct stretching vibrations: the asymmetric and symmetric stretching modes. For analogous compounds, these are observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The presence of strong bands in these regions for this compound would be a definitive indicator of the nitro functionality.

Another key vibrational signature is the C=N stretching of the oxazole (B20620) ring. This band is expected to appear in the region of 1610-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituent groups. The C-O-C stretching vibrations of the benzoxazole (B165842) ring system typically give rise to strong absorptions in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

The aromatic C-H stretching vibrations from both the benzoxazole and nitrophenyl rings are anticipated to be observed as a group of weaker bands above 3000 cm⁻¹. The corresponding out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, typically appear in the 700-900 cm⁻¹ region and can provide further structural information.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| C=N Stretch (Oxazole Ring) | 1610 - 1680 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1370 | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Medium to Strong |

Fourier-Transform Raman Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the this compound molecule. The Raman scattering intensities are often different from the infrared absorption intensities, allowing for a more complete vibrational analysis.

The symmetric stretching vibration of the nitro group, which often shows a strong intensity in the Raman spectrum, is expected in a similar region as in the FT-IR spectrum (1335-1370 cm⁻¹). The C=N stretching of the oxazole ring is also typically Raman active.

The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the carbon skeleton, are characteristically strong in the Raman spectrum and are expected in the fingerprint region (below 1600 cm⁻¹). These modes are valuable for confirming the presence of the aromatic systems. The C-O-C symmetric stretch of the benzoxazole ring is also anticipated to show a distinct Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) at 400 MHz, displays a series of signals in the aromatic region, consistent with the presence of the two substituted benzene (B151609) rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The protons of the benzoxazole ring system and the 2-nitrophenyl ring resonate in distinct regions due to their different electronic environments. The deshielding effect of the nitro group and the benzoxazole ring system causes the aromatic protons to appear at lower fields. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.16 | d, J = 8.0 Hz | 1H | Proton on the nitrophenyl ring |

| 7.93 | d, J = 8.0 Hz | 1H | Proton on the benzoxazole ring |

| 7.85 - 7.76 | m | 2H | Protons on the nitrophenyl and benzoxazole rings |

| 7.67 | t, J = 8.0 Hz | 1H | Proton on the nitrophenyl ring |

| 7.50 - 7.42 | m | 2H | Protons on the benzoxazole ring |

d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz

The downfield signal at 8.16 ppm is characteristic of a proton ortho to the electron-withdrawing nitro group. The multiplets in the range of 7.42 to 7.85 ppm correspond to the remaining protons on both aromatic rings, with their specific assignments determined by their coupling patterns and electronic environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, provides further confirmation of the molecular structure by revealing the chemical shifts of all the carbon atoms in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 160.9 | C2 (C=N) |

| 150.7 | Quaternary Carbon (Benzoxazole) |

| 148.8 | Quaternary Carbon (C-NO₂) |

| 141.6 | Quaternary Carbon (Benzoxazole) |

| 133.4 | CH (Nitrophenyl Ring) |

| 131.9 | CH (Nitrophenyl Ring) |

| 130.4 | CH (Nitrophenyl Ring) |

| 126.3 | CH (Benzoxazole Ring) |

| 125.7 | CH (Benzoxazole Ring) |

| 124.5 | CH (Nitrophenyl Ring) |

| 121.6 | Quaternary Carbon (Nitrophenyl Ring) |

| 120.9 | CH (Benzoxazole Ring) |

| 111.1 | CH (Benzoxazole Ring) |

The signal at 160.9 ppm is assigned to the C2 carbon of the benzoxazole ring. The carbon atoms of the nitrophenyl ring show a range of chemical shifts influenced by the nitro group. The remaining signals correspond to the carbons of the benzoxazole ring system.

Electronic Absorption Spectroscopy for Ground-State Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the conjugated π-electron system of the molecule.

For benzoxazole derivatives, the absorption spectra typically exhibit intense bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. The presence of the nitro group, a strong chromophore, is expected to influence the position and intensity of these absorption bands.

Based on studies of related benzoxazole derivatives, this compound is expected to absorb significantly in both the UVA (320-400 nm) and UVB (290-320 nm) regions. The maximum absorption wavelength (λmax) is anticipated to be in the UVA range. The electronic transitions are likely to involve the entire conjugated system, including the benzoxazole moiety and the nitrophenyl ring. The specific λmax values and molar absorptivity (ε) would provide quantitative information on the energy of these electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its aromatic system, which comprises the benzoxazole core and the attached nitrophenyl ring. The spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, primarily arising from π→π* transitions. These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system.

Analysis of Absorption Band Origins and Solvent Effects

The absorption bands of this compound originate from a combination of localized π→π* transitions within the benzoxazole and benzene rings, and intramolecular charge-transfer (ICT) transitions. The ICT band is particularly sensitive to the molecular environment.

A key structural feature of this compound is the ortho position of the nitro group. This proximity to the benzoxazole ring can cause significant steric hindrance, forcing the nitrophenyl ring to twist out of the plane of the benzoxazole moiety. This loss of planarity disrupts the π-conjugation across the molecule. In similar nitroaromatic systems, such steric effects are known to decrease the intensity (hypochromism) and shift the absorption to shorter wavelengths (hypsochromic shift) compared to isomers where the nitro group is in the para position, which allows for greater planarity. iu.edu

The solvent environment is expected to have a pronounced effect on the ICT absorption band (solvatochromism). In nonpolar solvents, the molecule exists in its ground state electronic distribution. In polar solvents, the excited state, which possesses a greater dipole moment due to charge separation, is stabilized more than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic shift of the absorption maximum. Therefore, an increase in solvent polarity is predicted to shift the ICT band of this compound to longer wavelengths.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of this compound through its characteristic fragmentation pattern. The compound has a molecular formula of C₁₃H₈N₂O₃, corresponding to a monoisotopic mass of approximately 240.05 Da. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 240.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, guided by the relative stabilities of the resulting ions and neutral losses. Key fragmentation pathways for nitroaromatic compounds and benzoxazole systems suggest the following primary fragmentation steps: nist.govyoutube.com

Loss of a nitro group (NO₂•): A common fragmentation for nitroaromatics is the cleavage of the C–N bond, leading to the loss of a nitrogen dioxide radical (mass = 46 u). This would produce a significant fragment ion at m/z 194.

Loss of nitric oxide (NO•): Rearrangement of the molecular ion can facilitate the elimination of a nitric oxide radical (mass = 30 u), a process known as the "ortho effect" in some 2-substituted nitroaromatics. This would result in a fragment ion at m/z 210.

Fragmentation of the benzoxazole core: Following or preceding the loss of the nitro functionality, the benzoxazole ring system can fragment. A characteristic loss from the [M-NO₂]⁺ ion (m/z 194) would be the elimination of a molecule of carbon monoxide (CO, mass = 28 u) to yield a fragment at m/z 166.

A summary of these predicted primary fragmentation patterns is presented in the table below.

| m/z | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 240 | [C₁₃H₈N₂O₃]⁺˙ (Molecular Ion) | - |

| 210 | [C₁₃H₈NO₂]⁺ | NO• |

| 194 | [C₁₃H₈NO]⁺ | NO₂• |

| 166 | [C₁₂H₈N]⁺ | NO₂• + CO |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where related structures are available)

While the single-crystal X-ray structure of this compound has not been reported in the surveyed literature, valuable insights into its likely solid-state conformation and crystal packing can be gained by examining closely related structures. A relevant analogue is 2-(4-nitrophenyl)-1H-benzimidazole, which shares the same molecular formula (as an isomer) and features a nitrophenyl group attached to a similar heterocyclic system. nih.gov

The crystal structure of 2-(4-nitrophenyl)-1H-benzimidazole reveals how the molecules arrange themselves to maximize stabilizing intermolecular interactions. In this analogue, molecules are linked by N–H···O hydrogen bonds between the imidazole (B134444) N–H donor of one molecule and an oxygen atom of the nitro group on an adjacent molecule. Furthermore, the planar aromatic rings facilitate significant π–π stacking interactions, which help to organize the molecules into columns.

For this compound, which lacks an N–H donor, classical hydrogen bonding of this type is not possible. However, its crystal packing would likely be dominated by other intermolecular forces. These would include:

π–π Stacking: The planar benzoxazole and nitrophenyl rings are expected to engage in significant π–π stacking interactions, likely in a head-to-tail arrangement to minimize electrostatic repulsion between the electron-rich and electron-poor regions of adjacent molecules. nih.gov

Dipole-Dipole Interactions: The highly polar nitro group induces a significant molecular dipole moment, leading to strong dipole-dipole interactions that would play a crucial role in the crystal lattice.

C–H···O Interactions: Weak hydrogen bonds between aromatic C–H groups and the oxygen atoms of the nitro group or the benzoxazole oxygen could provide additional stabilization to the crystal packing.

The steric hindrance from the ortho-nitro group would enforce a non-planar conformation, with a significant dihedral angle between the benzoxazole and nitrophenyl ring systems. This twisting would influence the efficiency of the π–π stacking in the solid state.

The crystallographic data for the related structure 2-(4-nitrophenyl)-1H-benzimidazole is provided below for reference.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 12.012(3) |

| b (Å) | 12.833(3) |

| c (Å) | 7.408(2) |

| α (°) | 90 |

| β (°) | 104.99(3) |

| γ (°) | 90 |

| Volume (ų) | 1102.7(5) |

Comprehensive Computational and Theoretical Investigations of 2 2 Nitrophenyl Benzoxazole

Density Functional Theory (DFT) for Ground-State Properties

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is employed to determine the electronic structure and various properties of 2-(2-Nitrophenyl)Benzoxazole in its ground state.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the planes of the benzoxazole (B165842) system and the 2-nitrophenyl ring.

Due to steric hindrance from the ortho-nitro group, the molecule is not expected to be planar. The repulsion between the nitro group's oxygen atoms and the benzoxazole ring forces the nitrophenyl group to rotate out of the plane of the benzoxazole moiety. This twisting is a critical factor influencing the molecule's electronic properties and crystal packing. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can precisely predict this dihedral angle. In analogous molecules like 2-(2-nitrophenyl)-4H-chromen-4-one, a significant dihedral angle has been computationally and experimentally confirmed, suggesting a similar non-planar conformation for this compound.

Optimized calculations provide detailed geometric parameters, including bond lengths and angles. The benzoxazole core is largely planar, with bond lengths characteristic of its aromatic nature.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Typical Value | Parameter | Typical Value |

| C-O (oxazole) | 1.36 - 1.38 | C-O-C (oxazole) | 104 - 106 |

| C=N (oxazole) | 1.30 - 1.32 | O-C=N (oxazole) | 114 - 116 |

| C-N (oxazole) | 1.38 - 1.40 | C-N-C (oxazole) | 107 - 109 |

| C-C (phenyl-benzoxazole) | 1.47 - 1.49 | Benzoxazole-C-C (phenyl) | 118 - 121 |

| C-N (phenyl-nitro) | 1.47 - 1.49 | C-C-N (nitro) | 118 - 120 |

| N-O (nitro) | 1.21 - 1.23 | O-N-O (nitro) | 123 - 125 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system. In contrast, the LUMO is anticipated to be localized on the electron-deficient 2-nitrophenyl group, a consequence of the strong electron-withdrawing nature of the nitro substituent. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.4 to -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 to 4.7 | Indicates high kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a localized basis of atomic hybrids and bond orbitals, which closely corresponds to the intuitive Lewis structure representation. This method quantifies intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would reveal significant stabilizing interactions. Key interactions include:

Delocalization of the lone pair electrons from the oxygen (n_O) and nitrogen (n_N) atoms of the benzoxazole ring into the antibonding π* orbitals of the aromatic system.

Hyperconjugative interactions between the π orbitals of the benzoxazole and nitrophenyl rings.

Strong delocalization involving the nitro group, where lone pairs on the oxygen atoms interact with the π* system of the phenyl ring.

These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. acadpubl.eu

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) in Benzoxazole | π(C=N) | > 20 | Lone Pair Delocalization |

| LP(N) in Benzoxazole | π(C-C) in Benzene (B151609) | > 15 | Lone Pair Delocalization |

| π(Benzoxazole) | π(Nitrophenyl) | 5 - 10 | π-π Conjugation |

| LP(O) in Nitro | π*(C-C) in Phenyl | > 25 | Resonance Stabilization |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map is expected to show:

Intense Negative Potential: Localized on the oxygen atoms of the nitro group, making them the primary sites for interaction with electrophiles or hydrogen bond donors. A region of negative potential is also expected around the nitrogen atom of the benzoxazole ring.

Positive Potential: Distributed over the hydrogen atoms of the aromatic rings.

Neutral Regions: Located over the carbon framework of the benzene rings (green).

This map provides a clear, visual guide to the molecule's reactivity patterns and intermolecular interaction sites. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. nih.gov It allows for the calculation of properties related to a molecule's interaction with light, such as its UV-visible absorption spectrum.

TD-DFT calculations predict the vertical excitation energies, which correspond to the energy difference between the ground and excited states without a change in molecular geometry. These energies are often reported as wavelengths (nm) and are directly comparable to the absorption maxima (λ_max) in experimental UV-vis spectra.

Another key output is the oscillator strength (f), a dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths are "allowed" and correspond to intense absorption bands, while those with near-zero oscillator strengths are "forbidden" and result in weak or unobserved bands.

For this compound, the lowest energy electronic transitions are expected to be of a π→π* character. Given the separation of the HOMO and LUMO, these transitions will likely involve a significant degree of intramolecular charge transfer (ICT) from the benzoxazole moiety to the nitrophenyl ring.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|---|

| S1 | ~3.5 - 3.8 | ~325 - 355 | > 0.5 | HOMO → LUMO (π→π*, ICT) |

| S2 | ~3.9 - 4.2 | ~295 - 320 | > 0.3 | HOMO-1 → LUMO; HOMO → LUMO+1 |

| S3 | ~4.3 - 4.6 | ~270 - 290 | > 0.2 | HOMO-2 → LUMO; HOMO → LUMO+2 |

Prediction of Absorption and Emission Spectra and Comparison with Experimental Data

Theoretical predictions of the electronic absorption and emission spectra for this compound offer a molecular-level understanding of its photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used for simulating UV-Vis absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (ƒ), which relate to the intensity of the absorption bands.

For related benzoxazole derivatives, TD-DFT calculations have shown good correlation with experimental data. For instance, studies on other nitro-substituted benzoxazoles demonstrate that the presence and position of the nitro group significantly influence the electronic transitions. DFT and TD-DFT calculations on similar compounds have been used to analyze the molecular orbitals (MOs) involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to explain the observed spectral features. While specific experimental and comparative theoretical spectra for this compound are not extensively documented in readily available literature, the established methodologies provide a robust framework for such predictions.

Table 1: Illustrative TD-DFT Calculation Parameters for Benzoxazole Derivatives (Note: This table is illustrative of typical computational approaches, as specific data for this compound is sparse in the literature.)

| Parameter | Value/Method |

| Computational Method | TD-DFT |

| Functional | CAM-B3LYP |

| Basis Set | 6-31+G(d) |

| Solvent Model | IEFPCM (e.g., Acetonitrile) |

| Number of Excited States | 10-20 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and intermolecular interactions of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvation dynamics, and interactions with other molecules or materials.

While specific MD studies focusing solely on the dynamic behavior of isolated this compound are not widely reported, research on related benzoxazole systems highlights the utility of this technique. For example, MD simulations have been employed to investigate the interaction of benzoxazole derivatives with biological macromolecules like DNA, revealing stable interactions and minimal structural distortions. Such studies typically utilize force fields like AMBER to describe the atomic interactions and can elucidate parameters such as binding energies, hydrogen bond formation, and structural stability of molecular complexes. These established simulation protocols could be readily applied to understand the dynamic properties of this compound in various environments.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic parameters of this compound.

Prediction of Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies are crucial for assigning experimental infrared (IR) and Raman spectra. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), the vibrational modes of a molecule can be predicted with high accuracy. The calculations yield a set of frequencies corresponding to specific atomic motions (stretching, bending, torsion), and their calculated IR and Raman intensities help in correlating them with experimental spectral bands.

For related nitro-substituted benzoxazole compounds, theoretical calculations have successfully assigned key vibrational modes. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are typically predicted in the 1550–1300 cm⁻¹ region. Similarly, stretching modes for C=N and C-O-C within the benzoxazole core are accurately calculated. A potential energy distribution (PED) analysis is often performed to quantify the contribution of individual atomic motions to each vibrational mode, ensuring a precise assignment.

Table 2: Representative Calculated Vibrational Frequencies for Nitroaromatic Benzoxazole Structures (Note: Data is based on studies of closely related compounds like 5-nitro-2-phenylbenzoxazole and serves as a reference for expected values.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| NO₂ Asymmetric Stretch | ~1530 | Strong (IR) |

| NO₂ Symmetric Stretch | ~1350 | Strong (IR) |

| C=N Stretch (Oxazole) | ~1525 | Medium |

| C-O-C Asymmetric Stretch | ~1150 | Strong |

| Aromatic C-H Stretch | 3150-3050 | Medium-Weak |

Calculation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding tensors, which are then converted to chemical shifts relative to a reference standard like Tetramethylsilane (B1202638) (TMS).

Studies on various benzoxazole and benzimidazole (B57391) derivatives have demonstrated a strong correlation between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM). While a dedicated GIAO NMR study for this compound is not prominent in the literature, the methodology is well-established for providing reliable predictions of its proton and carbon chemical shifts.

Theoretical Studies of Non-linear Optical Properties

Theoretical studies are essential for exploring the non-linear optical (NLO) potential of molecules like this compound. The presence of a π-conjugated system and the electron-withdrawing nitro group suggests that the molecule may possess significant NLO properties. Quantum chemical calculations can predict key NLO parameters, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Computational studies on similar organic molecules have shown that DFT calculations can effectively estimate hyperpolarizability. The electron-attracting nature of the nitro group can enhance intramolecular charge transfer (ICT), which is a key factor for a large NLO response. For the isomer 2-(p-nitrobenzyl)benzoxazole, the calculated first hyperpolarizability was found to be significantly higher than that of the standard NLO material urea, indicating its potential for NLO applications. A similar theoretical investigation into this compound would be crucial to quantify its NLO properties and assess its suitability for use in photonic and optoelectronic devices.

Photophysical Phenomena and Mechanistic Insights in 2 2 Nitrophenyl Benzoxazole Systems

Excited-State Intramolecular Proton Transfer (ESIPT) in Related Benzoxazole (B165842) Architectures

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is characteristic of many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives, which are structurally analogous to 2-(2-nitrophenyl)benzoxazole, with a hydroxyl group replacing the nitro group as the proton donor. mdpi.com The process involves an ultrafast transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a transient keto-tautomer. mdpi.comnih.gov This tautomer is responsible for a large Stokes shifted fluorescence, meaning the emitted light has a significantly longer wavelength than the absorbed light. nih.govaip.org

The dynamics of ESIPT in benzoxazole derivatives are exceptionally rapid. Studies using ultrafast femtosecond transient absorption spectroscopy have revealed that the proton transfer in 2-(2'-hydroxyphenyl)benzoxazole (HBO) occurs on a timescale of 50 to 200 femtoseconds, depending on the solvent. iphy.ac.cn This rapid process is often described as a conformational conversion from the initially excited syn-enol form to the keto configuration. iphy.ac.cn

The process begins with the photoexcitation of the ground-state enol form to its first excited singlet state (enol). From this state, the intramolecularly hydrogen-bonded proton is rapidly transferred to the nitrogen atom, forming the excited keto-tautomer (keto). This keto* species then relaxes to the ground state via fluorescence, exhibiting a characteristic large Stokes shift. Finally, a reverse proton transfer in the ground state regenerates the initial enol form, completing the photocycle. nih.gov In some cases, following the initial ESIPT, an isomerization process can occur in the excited state. nih.gov For instance, in acetonitrile (B52724) solution, HBO undergoes an isomerization process after the ultrafast ESIPT. nih.gov

The environment, particularly the solvent, can significantly influence these dynamics. In aqueous solutions, for example, the keto* form of HBO can be solvated by water molecules in about 3.0 picoseconds, a process that can inhibit subsequent isomerization. nih.govhku.hk

Table 1: ESIPT Dynamics in 2-(2'-hydroxyphenyl)benzoxazole (HBO) in Different Environments

| Environment | ESIPT Timescale | Subsequent Process | Timescale of Subsequent Process |

| Various Solvents | 50 - 200 fs | Vibrational Relaxation | 8.7 - 35 ps |

| Acetonitrile (ACN) | Ultrafast (< instrument response) | Isomerization | Not specified |

| Aqueous Solution | Ultrafast (< instrument response) | Solvation by water | ~3.0 ps |

Data compiled from studies on 2-(2'-hydroxyphenyl)benzoxazole, a related derivative. nih.goviphy.ac.cnhku.hk

The efficiency of the ESIPT process is highly sensitive to the molecular structure and the nature of substituents on the benzoxazole framework. The presence of an intramolecular hydrogen bond between the proton-donating group (like a hydroxyl group) and the proton-accepting nitrogen atom is a prerequisite for ESIPT. nih.gov

Electron-donating and electron-accepting substituents can modulate the ESIPT process and the resulting photophysical properties. semanticscholar.orgresearchgate.net The introduction of substituents, regardless of their electronic nature, typically results in a red-shift of the absorption spectrum compared to the parent HBO molecule. researchgate.net However, the effect on the ESIPT fluorescence is more nuanced:

Electron-donating groups tend to cause a hypsochromic (blue) shift in the keto emission. researchgate.net

Electron-accepting groups generally lead to a bathochromic (red) shift. researchgate.net

These shifts can be correlated with changes in the electronic transition energy levels. researchgate.net The rate of the ESIPT reaction can also be affected. For example, an electron-donating methoxy (B1213986) group in 2,5-bis(2-benzoxazolyl)-4-methoxyphenol slows the ESIPT rate to approximately 10¹⁰ s⁻¹, which is about two orders of magnitude slower than in related compounds without this substituent. aip.org Furthermore, extending the aromatic system, such as through naphthalene (B1677914) fusion, has been theoretically shown to be compatible with the ESIPT process. nih.gov

Intramolecular Charge Transfer (ICT) Processes in this compound

In this compound, the photophysical landscape is further complicated by the potential for Intramolecular Charge Transfer (ICT). ICT is a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In this specific molecule, the benzoxazole moiety can act as the electron donor, while the nitrophenyl group serves as the electron acceptor.

The structure of this compound inherently creates a donor-acceptor system. Upon excitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the benzoxazole ring system, to the lowest unoccupied molecular orbital (LUMO), which is expected to be concentrated on the electron-deficient nitrophenyl ring. This charge separation in the excited state is the hallmark of an ICT process.

In related benzoxazole derivatives conjugated with an electron-withdrawing group, studies have identified an ICT reaction occurring subsequent to an initial ESIPT event. nih.govacs.org This suggests a sequential mechanism where the proton transfer precedes the full charge transfer. The ICT dynamics in these systems can be very fast, with components occurring nearly instantaneously and on a picosecond timescale (e.g., 2.7 ps). nih.govacs.org The ground state may feature conformational heterogeneity, such as variations in the dihedral angle between the phenyl and benzoxazole rings, which can influence the dynamics of both ESIPT and ICT. nih.govacs.org

The nitro group (NO₂) is a powerful electron-withdrawing group due to the positive formal charge on the nitrogen atom and the high electronegativity of the oxygen atoms. nih.gov This strong electron-accepting nature is crucial for enabling the ICT process in this compound. The electron-withdrawing effect of the nitro group deactivates the attached aromatic ring, lowering the energy of its π* orbitals (the LUMO). nih.gov

Upon photoexcitation, this low-lying LUMO on the nitrophenyl moiety becomes an accessible destination for an excited electron from the benzoxazole portion of the molecule. This charge migration from the donor (benzoxazole) to the acceptor (nitrophenyl) results in a highly polar excited state, often referred to as an ICT state or a charge-transfer state. nih.gov The formation of this ICT state is often associated with structural rearrangements, such as the twisting of the bond connecting the donor and acceptor groups, to stabilize the charge separation. nih.gov

The highly polar nature of the ICT state makes its energy and stability highly dependent on the polarity of the surrounding solvent. In polar solvents, the charge-separated ICT state is stabilized, which can facilitate the ICT process and often leads to a red-shift in the fluorescence spectrum. This phenomenon is known as solvatochromism.

The interaction with polar solvent molecules can be so significant that it dictates the reaction pathway. For instance, in some donor-acceptor systems, increasing solvent polarity can lower the energy barrier for the ICT process. nih.govresearchgate.net In certain cases, particularly in polar solvents, interaction between the excited solute and solvent molecules can lead to the formation of an "exciplex" (excited-state complex). While direct evidence for exciplex formation in this compound is not detailed in the provided context, the formation of charge-transfer complexes with halogen-containing solvents has been observed in related systems, indicating a strong potential for such interactions. researchgate.net The extent of charge transfer and the position of the corresponding luminescence band can vary with the polarity of the solvent. researchgate.net Strong polar solvents might not always favor ESIPT, as the solvation of the initial enol form can prevent the necessary proton transfer from occurring efficiently. researchgate.net

Fluorescence Properties and Non-Radiative Deactivation Pathways

The introduction of a nitro group at the ortho-position of the 2-phenyl ring in the benzoxazole system significantly influences its photophysical behavior. While the parent 2-phenylbenzoxazole (B188899) scaffold is a known fluorophore, nitroaromatic compounds are often characterized by low fluorescence quantum yields due to the prevalence of efficient non-radiative deactivation pathways. The following sections explore the fluorescence properties and the mechanisms governing the decay of the excited state in systems related to this compound.

The fluorescence characteristics of 2-phenylbenzoxazole derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. For instance, fluorosulfate (B1228806) derivatives of 2-phenylbenzoxazole exhibit distinct emission properties. Compounds with the fluorosulfate group at the meta and para positions (BOSm and BOSp) emit in the ultraviolet region, with maxima at 381 nm and 375 nm, respectively. In contrast, the ortho-substituted derivative (BOSo) displays intense fluorescence in the visible spectrum, with an emission maximum at 494 nm. nih.gov The fluorescence quantum yields (ΦF) for these compounds can be quite high, with the para-substituted derivative reaching up to 64% in acetonitrile. nih.govresearchgate.net

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO) are particularly notable for their complex luminescence mechanisms, which involve excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov This process often leads to a dual-emission profile, with contributions from both the initially excited enol form and the proton-transferred keto tautomer. rsc.orgsemanticscholar.org The relative intensities of these emissions are highly dependent on the molecular structure and the surrounding medium. researchgate.net For example, a 2-(2'-hydroxyphenyl)oxazole derivative containing two triphenylamine (B166846) units exhibits a well-balanced dual-emission that covers the visible spectrum from 400 to 700 nm, resulting in a nearly pure white-light emission in toluene. semanticscholar.org

While specific data for this compound is not extensively detailed in the reviewed literature, the strong electron-withdrawing nature of the nitro group is expected to substantially quench fluorescence. This effect is common in nitroaromatic compounds, where the presence of low-lying n-π* states facilitates rapid intersystem crossing to the triplet state, a non-radiative pathway that competes effectively with fluorescence emission.

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| BOSp (para-fluorosulfate) | Acetonitrile | 375 | 0.64 | nih.govresearchgate.net |

| BOSm (meta-fluorosulfate) | Acetonitrile | 381 | - | nih.gov |

| BOSo (ortho-fluorosulfate) | Acetonitrile | 360 | - | nih.gov |

| BOSo (ortho-fluorosulfate) | PBS | 495 | - | researchgate.net |

| 2-(2'-hydroxyphenyl)oxazole with 2 TPA units | Toluene | Dual emission (400-700 nm) | - | semanticscholar.org |

The fluorescence decay of many organic fluorophores is sensitive to environmental factors such as temperature and viscosity. rsc.org This is particularly true for molecules known as "fluorescent molecular rotors," where intramolecular rotation provides a significant pathway for non-radiative deactivation of the excited state. nih.gov In a viscous environment, this intramolecular rotation is hindered, which suppresses the non-radiative decay rate. Consequently, an increase in viscosity often leads to a longer fluorescence lifetime and a higher quantum yield. nih.govekb.eg

The relationship between fluorescence properties and viscosity is described by the Förster–Hoffmann equation. ekb.eg For some molecular rotors, the fluorescence lifetime can be strongly dependent on both viscosity and temperature simultaneously, making it challenging to separate the two effects. nih.gov However, strategic molecular design, such as the introduction of a nitro group, can enhance sensitivity to viscosity while suppressing sensitivity to polarity and temperature, creating probes suitable for microviscosity sensing. researchgate.net For example, a decrease in the viscosity of a glycerol (B35011) solution by heating has been shown to cause a decrease in the fluorescence quantum yield of certain dyes. ekb.eg

In the context of this compound, the rotation of the nitrophenyl group relative to the benzoxazole core could act as a non-radiative decay channel. Therefore, it is plausible that its fluorescence, if observable, would be sensitive to the viscosity of the medium. An increase in viscosity would restrict this rotation, potentially leading to an enhancement in fluorescence intensity. Similarly, changes in temperature would affect not only the solvent viscosity but also the vibrational modes of the molecule that contribute to non-radiative decay.

For molecules that function as molecular rotors, the primary non-radiative pathway is often intramolecular rotation. nih.gov Twisting around a single bond in the excited state can lead to a conical intersection with the ground state, providing a rapid and efficient route for deactivation without the emission of a photon.

In nitroaromatic compounds like this compound, intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁) is typically a dominant deactivation mechanism. The presence of the nitro group introduces low-energy n-π* electronic states. Spin-orbit coupling between the S₁(π,π) state and a nearby T(n,π) state is often strong, leading to a high rate of ISC that significantly shortens the lifetime of the S₁ state and thus quenches fluorescence.

For other benzoxazole derivatives, different mechanisms can prevail. In 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogues, a very fast excited-state intramolecular proton transfer (ESIPT) occurs, on the timescale of femtoseconds. ias.ac.in This process involves the transfer of the phenolic proton to the nitrogen atom of the benzoxazole ring, forming an excited keto tautomer which then fluoresces at a longer wavelength (a large Stokes shift). nih.govias.ac.in This ESIPT process is a key de-excitation pathway that competes with other radiative and non-radiative channels. rsc.org

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved as monomers but become highly luminescent upon aggregation in poor solvents or in the solid state. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ).

The mechanism underlying AIE is often the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov In solution, flexible parts of the molecule, such as rotating phenyl rings, can undergo low-frequency motions that act as efficient non-radiative decay channels. When the molecules aggregate, these motions are physically hindered, blocking the non-radiative pathways and forcing the excited state to decay radiatively, thus "turning on" the fluorescence. nih.govnih.gov

AIE has been observed in heterocyclic systems structurally related to benzoxazoles. For example, derivatives of 2-(2'-hydroxyphenyl)benzimidazole (HPBI) and 2-(2'-hydroxyphenyl)benzothiazole have been reported to exhibit aggregation-induced emission enhancement (AIEE). nih.govrsc.org In these cases, the AIEE effect is attributed to the restriction of intramolecular motion and the facilitation of the ESIPT process in the solid state. nih.gov

While there are no direct reports of AIE specifically for this compound in the reviewed sources, the principle could potentially apply to its derivatives. If the primary non-radiative decay pathway for a derivative involves the rotation of the nitrophenyl group, then restricting this rotation through aggregation could lead to an enhancement of emission. The observation of AIE would depend critically on the specific molecular structure and its ability to form aggregates that effectively restrict these internal motions.

Applications in Advanced Materials Science and Optoelectronic Technologies

Development of Fluorescent Probes and Chemical Sensors

The transformation of the non-fluorescent 2-(2-Nitrophenyl)Benzoxazole into the highly emissive 2-(2-aminophenyl)benzoxazole upon reduction of the nitro group is a key feature exploited in the design of "turn-on" fluorescent sensors. This principle is applied in creating sophisticated probes for detecting specific ions and biological activities.

While this compound itself is not directly used for ion sensing, its fluorescent derivative, 2-(2-aminophenyl)benzoxazole, serves as an excellent fluorophore platform for building chemosensors. This approach involves chemically attaching a specific ion receptor to the 2-(2-aminophenyl)benzoxazole core. The binding of the target ion to the receptor then triggers a change in the fluorescence of the molecule.

A notable example is the development of a water-soluble sensor for zinc ions (Zn²⁺). Researchers have designed a sensor based on a "receptor-spacer-fluorophore" platform where 2-(2-aminophenyl)benzoxazole acts as the fluorophore. In its unbound state, the sensor is non-fluorescent or weakly fluorescent ("off" state). Upon selective binding to Zn²⁺, the sensor exhibits a significant increase in fluorescence intensity ("on" state). This specific sensor demonstrated high selectivity for Zn²⁺ over other common metal ions and produced a remarkable 25-fold enhancement in fluorescence upon chelation. The binding mechanism, confirmed by X-ray crystallography, involves the amide oxygen and a 2-picolylamine unit acting as the receptor for the zinc ion.

| Zinc Ion (Zn²⁺) Sensor Characteristics | |

| Fluorophore Core | 2-(2-aminophenyl)benzoxazole |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF), "Off-On" type |

| Target Ion | Zn²⁺ |

| Selectivity | High selectivity for Zn²⁺ over other metal ions |

| Fluorescence Change | ~25-fold increase upon binding Zn²⁺ |

| Solubility | Water-soluble |

This table summarizes the key features of a fluorescent chemosensor for Zinc ions developed using the 2-(2-aminophenyl)benzoxazole platform.

The primary application of this compound in this context is not for detecting external nitroaromatic compounds, but rather as a fluorogenic substrate for the detection of nitroreductase enzymes. These enzymes are present in various clinically important microorganisms.

The detection mechanism relies on a bio-activated "turn-on" fluorescence process. This compound and its derivatives are essentially non-fluorescent. However, in the presence of a nitroreductase enzyme, the nitro group (-NO₂) on the phenyl ring is reduced to an amino group (-NH₂). This conversion yields the highly fluorescent compound 2-(2-aminophenyl)benzoxazole. The resulting fluorescence serves as a direct indicator of the enzyme's activity.

This method has been successfully used to detect a range of Gram-negative and some Gram-positive bacteria, which produce fluorescent colonies when cultured in the presence of these substrates.

Role in Optoelectronic Devices and Luminescent Materials

The benzoxazole (B165842) core is a component of various high-performance organic materials used in optoelectronic devices, owing to its favorable photophysical properties and stability.

Benzoxazole derivatives are of significant interest for use in Organic Light-Emitting Devices (OLEDs) due to their fluorescent properties. Recent research has focused on developing high-performance fluorescent materials incorporating the benzoxazole structure. For example, multifunctional fluorescent materials based on triphenylamine (B166846) (TPA)-containing 2-(2′-hydroxyphenyl)benzoxazoles have been synthesized.

One such derivative, a bis(TPA)-containing benzoxazole, was used as an emitter in an OLED. The resulting device exhibited impressive performance, including dual-emission and a high singlet exciton (B1674681) yield of 92%, which surpasses the theoretical limit of 25% for conventional fluorescent OLEDs.

| Performance of a bis(TPA)-containing 2-(2′-hydroxyphenyl)benzoxazole OLED | |

| Device Role | Emitter |

| Maximum External Quantum Efficiency (EQEₘₐₓ) | 3.5% |

| Maximum Brightness | 8338 cd/m² |

| Emission Profile | Dual-emission |

| Singlet Exciton Yield | 92% |

This table presents the performance metrics for a high-efficiency OLED incorporating a complex benzoxazole derivative as the light-emitting layer.

The highly fluorescent nature of 2-(2-aminophenyl)benzoxazole, the reduction product of this compound, makes it a promising candidate for use as a blue emitter in OLED applications.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. They rely on organic semiconductor materials to transport charge carriers. While various nitrogen-containing heterocyclic compounds, such as benzo[d]triazole derivatives, have been successfully characterized and tested as p-type semiconductors in OFETs, the specific application of this compound or its amino derivative in this role is not extensively documented in scientific literature. The development of multifunctional organic materials continues to be an active area of research, suggesting potential future exploration of benzoxazole derivatives in transistor applications.

The benzoxazole family of compounds was identified as a class of laser dyes shortly after their synthesis. These compounds are particularly noted for their ability to produce laser emission in the ultraviolet (UV) portion of the spectrum. One of the earliest studies demonstrated laser action at 330 nm using a benzoxazole derivative.

A key requirement for a laser dye is a high fluorescence quantum yield. The reduction product, 2-(2-aminophenyl)benzoxazole, is known to be strongly fluorescent. This inherent high emissivity makes it a suitable candidate for investigation and use in tunable dye lasers, which are valuable scientific tools for spectroscopy and photochemistry. Complex benzoxazole derivatives, such as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT), have also been successfully used as laser dyes in various solid-state matrices.

Advanced Photocatalytic Applications of Benzoxazole Derivatives

Benzoxazole derivatives have emerged as a significant class of metal-free photocatalysts. Their incorporation into the π-conjugated frameworks of Covalent Organic Frameworks (COFs) leads to materials with exceptional stability and photocatalytic activity under visible light. semanticscholar.orgacs.org This stability extends to harsh conditions, including the presence of strong acids (9 M HCl) and bases (9 M NaOH). acs.org

The reticulation of benzoxazole moieties within a COF structure effectively reduces the optical band gap, thereby increasing the material's ability to absorb visible light. acs.org This enhanced light absorption is crucial for photocatalysis. A series of ultrastable benzoxazole-based COFs, designated LZU-190, LZU-191, and LZU-192, have demonstrated this principle. acs.org In particular, LZU-190 has shown remarkable photoactivity and unprecedented recyclability in the visible-light-driven oxidative hydroxylation of arylboronic acids to phenols, achieving a 99% product yield over at least 20 catalytic cycles. acs.org

The performance of these photocatalysts can be precisely adjusted by modifying the molecular structure of the COF. This "structure fine-tuning" allows for the modulation of bandgaps and photocurrent responses. rsc.org For example, the introduction of methoxy (B1213986) (MeO) groups into the framework of a benzoxazole-based COF (MeO–BO-COF) results in superior photocatalytic performance compared to its unsubstituted counterpart (H–BO-COF). rsc.org The MeO group broadens the conjugated system, leading to wider visible light absorption and more efficient charge transfer, which boosted the yield of oxidative hydroxylation of benzyl (B1604629) boronic acid from 83% to 95%. rsc.org

Table 1: Performance of Benzoxazole-Based COF Photocatalysts

| Catalyst Name | Reaction | Yield | Recyclability | Key Structural Feature |

|---|---|---|---|---|

| LZU-190 | Oxidative hydroxylation of arylboronic acids | 99% | >20 runs | Benzoxazole-linked framework |

| H–BO-COF | Oxidative hydroxylation of benzyl boronic acid | 83% | Not specified | Triazine and terephthalaldehyde-based |

| MeO–BO-COF | Oxidative hydroxylation of benzyl boronic acid | 95% | Not specified | Methoxy-substituted skeleton |

Functionalization of Covalent Organic Frameworks (COFs) via Benzoxazole Pathways

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly tunable structures, making them ideal for a range of applications. The functionalization of these frameworks is key to unlocking their potential, and benzoxazole-based chemistry provides a powerful pathway for achieving this. semanticscholar.org The formation of benzoxazole rings through reversible/irreversible cascade reactions is a strategy used to construct ultrastable COFs. acs.org

This approach offers a "killing two birds with one stone" advantage: the benzoxazole linkage not only provides a robust and stable connection for the framework but also imparts desirable electronic and photophysical properties to the material. acs.org Benzoxazole-linked COFs have garnered significant attention due to their high crystallinity, excellent stability, and promising photoelectrical characteristics. rsc.org

The synthesis of these materials typically involves the condensation of specific monomers. For instance, novel benzoxazole-linked COFs have been constructed through the condensation of 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(2-aminophenol) (TTAP) with aldehydes like terephthalaldehyde (B141574) (DT) or 2,5-dimethoxyterephthalaldehyde (B1268428) (DTM). rsc.org This monomer exchange strategy expands the variety of available benzoxazole-linked COFs and allows for precise control over the framework's properties. rsc.org Such functionalization through the deliberate choice of building blocks is a cornerstone of designing COFs for targeted applications, including their use as robust organophotocatalysts. semanticscholar.orgacs.org

Future Research Directions and Emerging Perspectives for 2 2 Nitrophenyl Benzoxazole

Innovations in Sustainable Synthesis and Scalability

The traditional synthesis of 2-aryl benzoxazoles often involves harsh conditions, such as the use of strong acids or toxic reagents, leading to significant waste production. rsc.org Emerging research is focused on developing environmentally benign, efficient, and scalable synthetic routes, aligning with the principles of green chemistry.

Future innovations are expected to concentrate on several key areas:

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a promising direction. For instance, magnetically separable nanoparticles, such as Ag@Fe2O3 core-shell nanocatalysts, have been shown to be highly efficient for synthesizing benzoxazole (B165842) derivatives at room temperature with high yields (88-97%). ckthakurcollege.net Similarly, Cu(II)-SBA-15, a mesoporous silica-based catalyst, offers an eco-friendly alternative that is easily separable and recyclable. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have demonstrated the ability to significantly reduce reaction times and improve yields compared to conventional methods. mdpi.com For example, a microwave-assisted synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives was completed in 3 hours, compared to 7-9 hours for the conventional method. mdpi.com

Green Solvents: A shift away from volatile organic compounds towards greener solvents like water, ethanol, or deep eutectic solvents (DES) is anticipated. mdpi.comorganic-chemistry.org Samarium triflate has been used as a reusable acid catalyst for benzoxazole synthesis in an aqueous medium, offering a simple and efficient method. organic-chemistry.org

Continuous Flow Systems: For scalability, continuous flow (CF) technology presents a superior alternative to traditional batch synthesis. Life cycle assessments have shown that CF approaches can reduce carbon emissions by up to 85% and significantly lower energy consumption and solvent load compared to batch processes. rsc.org The scalability of sustainable methods has been demonstrated, with some protocols successfully scaled up to the gram-scale, illustrating their potential for industrial application. nih.govresearchgate.net

| Method/Catalyst | Solvent/Conditions | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Ag@Fe2O3 Core-Shell Nanocatalyst | Water:Ethanol, Room Temp | Magnetically recoverable, reusable, rapid (7 min) | 88-97% | ckthakurcollege.net |

| Cu(II)-SBA-15 | Toluene, 110 °C | Heterogeneous, recyclable, broad substrate scope | 74-86% | rsc.org |

| Samarium triflate | Aqueous medium | Reusable catalyst, mild conditions | Good to excellent | organic-chemistry.org |

| Ultrasound-Assisted | Solvent-free or DES | Reduced reaction time (2 h vs 7-9 h conventional) | High yields | mdpi.comnih.gov |

| Continuous Flow (OMS catalyst) | CPME solvent | 85% reduction in carbon emissions, high recyclability | High yields | rsc.org |

In-depth Exploration of Novel Photophysical Phenomena and Excited-State Dynamics

The photophysical properties of 2-(2-Nitrophenyl)Benzoxazole are intrinsically linked to its nitro substitution. The electron-withdrawing nitro group typically quenches fluorescence. However, this characteristic makes it an excellent candidate as a fluorogenic substrate. The reduction of the nitro group to an amino group (forming 2-(2-aminophenyl)benzoxazole) results in a compound that is strongly fluorescent. nih.govresearchgate.net This "off-on" switching mechanism is a key area for future exploration.

Emerging research perspectives include:

Excited-State Intramolecular Proton Transfer (ESIPT): While extensively studied in related compounds like 2-(2'-hydroxyphenyl)benzoxazole (HBO), the dynamics of ESIPT in derivatives of the amino-form of this compound are ripe for investigation. In HBO, ESIPT occurs on an ultrafast timescale (50-200 fs), leading to a large Stokes shift, a property valuable for imaging and sensing. nih.goviphy.ac.cn Understanding how substituents on the phenyl and benzoxazole rings modulate these dynamics is a key research frontier.

Time-Resolved Spectroscopy: Advanced techniques such as femtosecond transient absorption spectroscopy can be used to directly observe the ultrafast processes following photoexcitation. iphy.ac.cn These studies can elucidate the complete excited-state decay pathways, including internal conversion and vibrational relaxation, which occur on the picosecond timescale. nih.goviphy.ac.cn

Aggregation-Induced Emission (AIE): Some benzoxazole-imidazole conjugates have been shown to exhibit Aggregation-Induced Emission, where fluorescence is enhanced in the aggregated state. nih.gov Investigating whether derivatives of this compound can be engineered to possess AIE properties could lead to new applications in solid-state lighting and biological sensing.

| Compound/Phenomenon | Key Photophysical Characteristic | Timescale | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Non-fluorescent (fluorescence quencher) | N/A | Fluorogenic substrate (pro-fluorophore) | nih.govresearchgate.net |

| 2-(2-Aminophenyl)Benzoxazole | Strongly fluorescent | N/A | Fluorescent probe, reporter molecule | nih.govresearchgate.net |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Excited-State Intramolecular Proton Transfer (ESIPT) | 50-200 fs | Fluorescent probes, laser dyes | iphy.ac.cn |

| HBO | Vibrational Relaxation | 8.7-35 ps | Fundamental understanding of photodynamics | iphy.ac.cn |

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting the behavior of molecules like this compound and guiding the design of new derivatives with tailored properties. nih.govresearchgate.netdergipark.org.tr

Future research will likely leverage these methods to:

Predict Electronic and Optical Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is crucial for predicting a molecule's electronic and photophysical properties, including its absorption and emission characteristics. researchgate.netdergipark.org.tr

Elucidate Structure-Property Relationships: By systematically modifying the structure of this compound in silico, researchers can establish clear relationships between chemical structure and functional properties. For example, computational studies on other benzoxazoles have successfully correlated the electron-donating or -withdrawing nature of substituents with the resulting two-photon absorption cross-section. nih.gov

Simulate Excited-State Dynamics: Advanced computational methods can simulate the potential energy surfaces of the ground and excited states, providing mechanistic insights into photophysical processes like ESIPT. researchgate.netinformahealthcare.com These simulations can help explain experimental observations from time-resolved spectroscopy and predict how structural changes will affect the dynamics.

Analyze Reactivity: The calculation of Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack and guiding synthetic modifications. researchgate.netdergipark.org.tr

| Computational Method | Predicted Property | Significance | Reference |

|---|---|---|---|

| DFT/B3LYP | HOMO-LUMO Energy Gap | Predicts electronic transitions and chemical reactivity. | researchgate.netdergipark.org.tr |

| TD-DFT | Absorption/Emission Spectra | Correlates structure with optical properties. | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for chemical modification. | researchgate.netdergipark.org.tr |

| Ab initio multiple spawning (AIMS) | Excited-state reaction pathways (e.g., ESIPT) | Provides mechanistic insight into photodynamics. | researchgate.net |

Strategic Integration into Next-Generation Functional Materials and Nanosystems

The unique properties of this compound and its derivatives make them attractive building blocks for a new generation of smart materials and nanosystems.

Emerging applications include:

Fluorogenic Probes for Enzymatic Activity: The primary and most developed application is its use as a fluorogenic substrate for detecting nitroreductase enzymes. This is particularly relevant for identifying clinically important bacteria, as many Gram-negative bacteria exhibit this enzymatic activity. nih.govresearchgate.net The conversion of the non-fluorescent nitro compound to the highly fluorescent amino derivative provides a clear signal for bacterial presence.

Bio-imaging Agents: Benzoxazole derivatives have been successfully designed as two-photon absorption (2PA) chromophores. nih.gov These materials are valuable for two-photon fluorescence microscopy, which allows for deeper tissue imaging with lower phototoxicity. Future work could focus on adapting this compound derivatives for this purpose.

Functional Biomaterials: The benzoxazole scaffold has been identified as a novel and selective ligand for the cyclooxygenase-2 (COX-2) enzyme. nih.gov This suggests a pathway for developing new anti-inflammatory agents. Integrating this scaffold into polymers or nanoparticles could lead to targeted drug delivery systems.

Organic Electronics: The broader class of benzoxazoles is known for its applications in materials science, including as fluorescent whitening agents. jetir.org The inherent electronic properties of the conjugated benzoxazole system suggest potential, with further research, for their integration into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this is a less explored area for this specific nitro-substituted compound.

| Application Area | Function of this compound Derivative | Underlying Principle | Reference |

|---|---|---|---|

| Bacterial Detection | Fluorogenic Substrate | Enzymatic (nitroreductase) conversion from non-fluorescent nitro to fluorescent amino form. | nih.govresearchgate.net |

| Bio-imaging | Two-Photon Absorption Chromophore | Simultaneous absorption of two low-energy photons to reach an excited state. | nih.gov |

| Anti-Inflammatory Agents | Selective COX-2 Inhibitor | Specific binding to the active site of the COX-2 enzyme. | nih.gov |

| Optical Materials | Fluorescent Whitening Agent | Absorption of UV light and emission of blue light to make materials appear whiter. | jetir.org |

Q & A

Basic Research Questions

Q. What are the most effective synthetic strategies for preparing 2-(2-nitrophenyl)benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 2-aminophenol with nitro-substituted aromatic aldehydes or acids under catalytic conditions. For example, cyclization reactions using 2-aminophenol and 2-nitrobenzaldehyde in the presence of iodine or Cu(I) catalysts achieve yields of 65–80% under reflux in ethanol . Solvent-free conditions with potassium carbonate at 130°C may enhance efficiency by reducing side reactions . Characterization via HPLC and NMR is critical to confirm regioselectivity, as competing pathways (e.g., formation of nitroso intermediates) can complicate purity .

Q. How do structural modifications (e.g., nitro group position) affect the photophysical properties of this compound?

- Methodological Answer : The nitro group’s electron-withdrawing nature and conjugation with the benzoxazole ring significantly impact absorption/emission spectra. UV-Vis studies show that ortho-nitro substitution (as in this compound) induces a red shift (~30 nm) compared to para-substituted analogs due to enhanced π-conjugation and intramolecular charge transfer. Fluorescence quenching is also observed, attributed to nitro-induced intersystem crossing . Time-resolved spectroscopy is recommended to quantify excited-state lifetimes and validate competing photophysical pathways .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., unreacted 2-aminophenol). Aromatic proton signals typically appear at δ 7.2–8.5 ppm, with distinct splitting patterns for nitro-substituted regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 239.082 for C₁₃H₈N₂O₃) and detects byproducts .

- Differential Scanning Calorimetry (DSC) : Determines thermal stability (decomposition >250°C) and crystallinity, which affects solubility in biological assays .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial) of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, concentrations) or impurities. Systematic studies should:

- Standardize Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls (e.g., dexamethasone) across studies .

- Structure-Activity Relationship (SAR) Analysis : Compare nitro-substituted analogs (e.g., 2-nitro vs. 4-nitro) to isolate electronic effects. For example, ortho-nitro derivatives show stronger COX-2 inhibition (IC₅₀ ~5 μM) due to steric effects enhancing target binding .

- Purity Validation : Employ LC-MS to exclude confounding effects from trace intermediates (e.g., nitroso byproducts) .

Q. What strategies optimize the excited-state intramolecular proton transfer (ESIPT) properties of this compound for sensor applications?

- Methodological Answer : The ESIPT process in benzoxazoles is sensitive to substituents. For 2-nitrophenyl derivatives:

- Fluoride Anion Detection : Fluoride disrupts ESIPT by deprotonating the hydroxyl group, shifting emission from 554 nm (protonated) to 534 nm (deprotonated). TD-DFT calculations (B3LYP/6-31G*) validate this mechanism and predict solvent effects .

- Substituent Engineering : Introducing electron-donating groups (e.g., methoxy) at the 5-position enhances ESIPT efficiency by stabilizing the keto tautomer .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., HIV-1 reverse transcriptase). The nitro group’s orientation in the active site correlates with IC₅₀ values .

- ADMET Prediction : SwissADME predicts logP (~2.5) and solubility (~0.1 mg/mL), highlighting the need for prodrug strategies (e.g., esterification) to enhance bioavailability .

- Quantum Mechanical Calculations : DFT (e.g., M06-2X) models charge distribution, guiding modifications to reduce toxicity (e.g., replacing nitro with cyano groups) .

Q. What are the limitations of current synthetic routes for scaling this compound production, and how can they be addressed?

- Methodological Answer : Key limitations include:

- Catalyst Cost : Noble metal catalysts (e.g., Pd/C) increase costs. Alternatives like Fe₃O₄ nanoparticles reduce expenses and enable magnetic recovery .

- Byproduct Formation : Nitro reduction to amine byproducts occurs under prolonged heating. Optimizing reaction time (≤6 hours) and using inert atmospheres (N₂) minimizes this .

- Solvent Waste : Solvent-free microwave-assisted synthesis reduces ethanol usage by 70%, improving green chemistry metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products